1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane: is a fluorinated organic compound with the molecular formula C4HBr2F5O This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane typically involves the bromination of a fluorinated precursor. One common method is the addition of bromine to a fluorinated alkene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and the use of catalysts to enhance the reaction efficiency. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less brominated or debrominated products.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, although this is less common due to the stability of the fluorinated groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield hydroxylated derivatives, while reduction can produce partially or fully debrominated compounds.
Scientific Research Applications
Chemistry: 1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. Its stability and reactivity make it suitable for labeling and tracking studies.
Industry: The compound’s properties make it useful in the electronics industry, particularly in the production of semiconductors and other electronic components
Mechanism of Action
The mechanism of action of 1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical interactions, including hydrogen bonding and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to interact with other molecules.
Molecular Targets and Pathways: The compound can target specific enzymes or receptors in biological systems, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
- 1,3-Dibromo-1,1,2,2,3,3-hexafluoropropane
- 1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,2-trifluoroethoxy)propane
- 1,3-Dichloro-1,1,2,2,3-pentafluoropropane
Comparison: 1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
885275-98-9 |
---|---|
Molecular Formula |
C4Br2F8O |
Molecular Weight |
375.84 g/mol |
IUPAC Name |
1,2-dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane |
InChI |
InChI=1S/C4Br2F8O/c5-1(7,2(6,8)9)3(10,11)15-4(12,13)14 |
InChI Key |
XBBIHHOYLHDMRA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OC(F)(F)F)(F)F)(C(F)(F)Br)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.